molecular formula C10H10N4O B3385507 5-benzyl-1H-1,2,4-triazole-3-carboxamide CAS No. 63970-80-9

5-benzyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B3385507
CAS RN: 63970-80-9
M. Wt: 202.21 g/mol
InChI Key: SPJVJWMKIYGZLD-UHFFFAOYSA-N
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Description

5-benzyl-1H-1,2,4-triazole-3-carboxamide is a type of triazole compound . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-3-carboxamides can be achieved from 1,2,4-triazole-3-carboxylates under mild conditions . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .


Molecular Structure Analysis

In most therapeutic agents, the nitrogen-producing heterocycles are commonly found. Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, the class of compounds to which 5-benzyl-1H-1,2,4-triazole-3-carboxamide belongs, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used extensively in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles are also used in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their ability to mimic an E or a Z amide bond . They are part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . They are used as fluorescent probes .

Materials Science

In materials science, 1,2,3-triazoles are used due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Mechanism of Action

While specific information on the mechanism of action of 5-benzyl-1H-1,2,4-triazole-3-carboxamide is not available, triazole compounds are known to interact with a variety of enzymes and receptors in the biological system .

Future Directions

While specific future directions for 5-benzyl-1H-1,2,4-triazole-3-carboxamide are not available, triazole compounds are of great interest in medicinal chemistry due to their diverse biological activities . They are being explored for their potential in treating various diseases .

properties

IUPAC Name

5-benzyl-1H-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-9(15)10-12-8(13-14-10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,15)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVJWMKIYGZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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